
5-Bromo-2-propan-2-yloxypyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-propan-2-yloxypyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1249915-84-1 . It has a molecular weight of 260.09 and its IUPAC name is 5-bromo-2-isopropoxynicotinic acid . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-propan-2-yloxypyridine-3-carboxylic acid is1S/C9H10BrNO3/c1-5(2)14-8-7(9(12)13)3-6(10)4-11-8/h3-5H,1-2H3,(H,12,13) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
5-Bromo-2-propan-2-yloxypyridine-3-carboxylic acid is a solid compound . It has a molecular weight of 260.09 . The compound should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Ligand Synthesis for Lanthanide Complexation
The synthesis and application of mono-, bis-, and tris-tridentate ligands based on substituted bipyridine carboxylic acids, starting from brominated bipyridine precursors, have been explored. These ligands are particularly well-suited for the complexation of lanthanide(III) cations, indicating potential applications in materials science and coordination chemistry (Charbonnière, Weibel, & Ziessel, 2001).
Electrocatalytic Carboxylation
A novel electrochemical method for the carboxylation of amino-bromopyridine with CO2 in an ionic liquid, leading to aminonicotinic acid, demonstrates an innovative approach to utilizing CO2 in organic synthesis. This process showcases the potential of brominated pyridines in electrocatalytic applications, highlighting their role in sustainable chemistry (Feng et al., 2010).
Synthesis of Dopamine and Serotonin Receptors Antagonists
An efficient synthesis route for a carboxylic acid moiety of a potent dopamine D2 and D3, as well as serotonin-3 (5-HT3) receptors antagonist, starts from a brominated pyridine derivative. This research illustrates the use of brominated pyridine carboxylic acids in pharmaceutical synthesis, contributing to the development of new drugs (Hirokawa, Horikawa, & Kato, 2000).
Metal-Complexing Molecular Rods
The development of efficient syntheses for brominated bipyridines and bipyrimidines, useful for preparing metal-complexing molecular rods, points to applications in the creation of complex molecular structures with potential utility in nanotechnology and molecular electronics (Schwab, Fleischer, & Michl, 2002).
Polymer End-Functionalization
The transformation of bromine chain ends of polystyrene into various functional groups through a two-step pathway involving azide substitution and cycloaddition showcases the versatility of brominated compounds in polymer science. This method enables the preparation of end-functional polymers, essential for advanced materials design (Lutz, Börner, & Weichenhan, 2005).
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-2-propan-2-yloxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-5(2)14-8-7(9(12)13)3-6(10)4-11-8/h3-5H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKMOGBAQUNOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-isopropoxynicotinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2973069.png)
![4-bromo-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2973071.png)
![4-[4-(Nonyloxy)phenethyl]benzenol](/img/structure/B2973073.png)
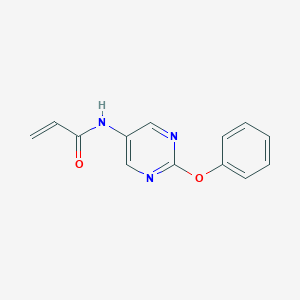
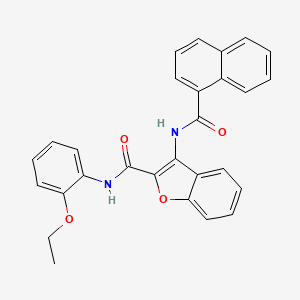
![(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2973077.png)


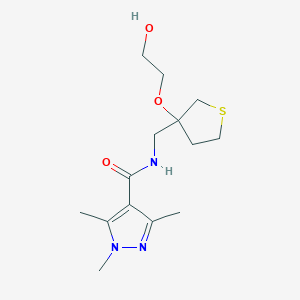

![2-chloro-6-fluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2973086.png)
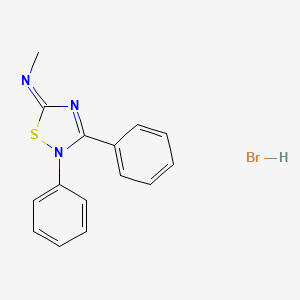
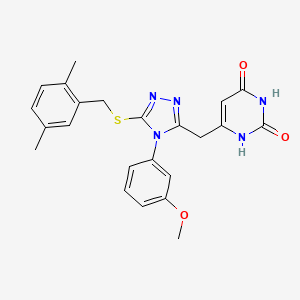
![N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2973092.png)